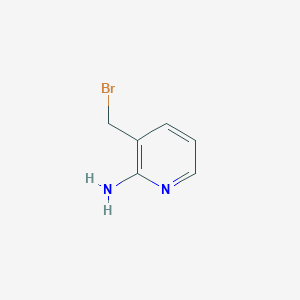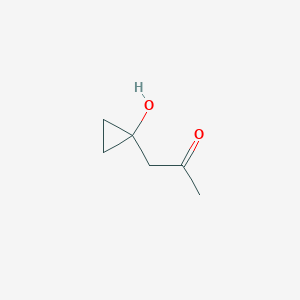
1-Azido-2-methoxyethane
Vue d'ensemble
Description
1-Azido-2-methoxyethane is an organic compound with the molecular formula C3H7N3O It is characterized by the presence of an azide group (-N3) and a methoxy group (-OCH3) attached to an ethane backbone
Méthodes De Préparation
1-Azido-2-methoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethanol with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the azide group replacing the hydroxyl group of the alcohol. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Azido-2-methoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as copper(I) iodide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include amines, triazoles, and other substituted derivatives.
Applications De Recherche Scientifique
1-Azido-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Azido-2-methoxyethane depends on the specific reaction or application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is reduced to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Azido-2-methoxyethane can be compared with other azido compounds, such as:
1-Azido-2-ethoxyethane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Azido-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group, making it more complex.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Even more complex, with multiple ethoxy groups.
The uniqueness of this compound lies in its relatively simple structure, which makes it a versatile building block for various chemical reactions and applications.
Propriétés
IUPAC Name |
1-azido-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOOEBCMHJVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)
